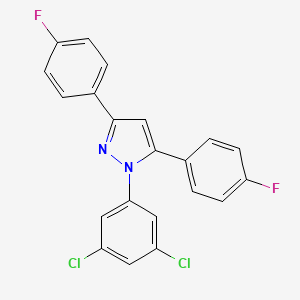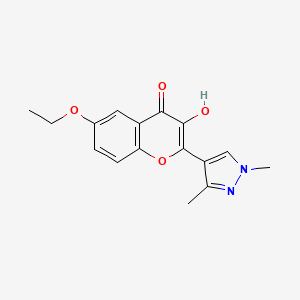![molecular formula C16H20N6O B10931746 9-(1,5-dimethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10931746.png)
9-(1,5-dimethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1,5-dimethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of 9-(1,5-dimethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazole and quinazoline intermediates, which are then combined under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole or quinazoline rings.
Scientific Research Applications
9-(1,5-dimethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound, with studies exploring its effects on various biological pathways. In medicine, it is being researched for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-(1,5-dimethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a therapeutic context, it may interact with enzymes or receptors involved in inflammation or cancer cell proliferation, thereby exerting its effects.
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with pyrazole or quinazoline rings, such as 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine and N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and applications.
Properties
Molecular Formula |
C16H20N6O |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
9-(1,5-dimethylpyrazol-4-yl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H20N6O/c1-9-10(7-18-21(9)4)14-13-11(5-16(2,3)6-12(13)23)20-15-17-8-19-22(14)15/h7-8,14H,5-6H2,1-4H3,(H,17,19,20) |
InChI Key |
HBVDLNXJUGQEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2C3=C(CC(CC3=O)(C)C)NC4=NC=NN24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis(3,4-dichlorophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10931664.png)

![3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(pyridin-4-yl)propanamide](/img/structure/B10931679.png)
![methyl 1-{[(4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10931686.png)

![ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B10931706.png)
![3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10931711.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10931716.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[2-(pyrrolidin-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931719.png)
![N-[3-(diethylamino)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10931721.png)
![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931728.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10931730.png)
![[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10931740.png)
![ethyl 4-[({2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B10931742.png)
